molecular formula C16H25N3O2 B2787662 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034497-25-9

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2787662
CAS No.: 2034497-25-9
M. Wt: 291.395
InChI Key: GUXILJFPHHBBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a piperidine core substituted at the 4-position with a (2,6-dimethylpyrimidin-4-yl)oxy group and at the 1-position with a 2,2-dimethylpropan-1-one moiety. Its molecular formula is C₁₇H₂₄N₃O₂, with a molecular weight of 302.4 g/mol.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11-10-14(18-12(2)17-11)21-13-6-8-19(9-7-13)15(20)16(3,4)5/h10,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXILJFPHHBBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a piperidine ring with a 2,6-dimethylpyrimidin-4-yloxy substituent and a dimethylpropanone moiety, making it a versatile molecule for research and industrial applications.

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.395 g/mol
  • IUPAC Name : 1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

Antioxidant Activity

Studies indicate that 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one exhibits significant antioxidant effects. It has been shown to:

  • Increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
  • Reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest:

  • Effective inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics.
  • Potential application in developing new antimicrobial agents.

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor:

  • It shows potential in modulating the activity of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

The mechanism by which 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:

  • Binding to enzymes or receptors that are crucial in various biochemical pathways.
  • Modulating enzyme activity could lead to therapeutic effects in diseases characterized by dysregulated metabolic processes.

Case Studies and Research Findings

StudyFindings
Antioxidant Study Demonstrated increased SOD and catalase activities in treated cells.
Antimicrobial Evaluation Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Assay Inhibited key enzymes involved in glucose metabolism, suggesting potential for diabetes management.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-(2,6-Dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-methoxyethanoneSimilar piperidine and pyrimidine structureDifferent substituent on the ethanone moiety
4-(N(4,6-dimethylpyrimidinyl)-benzene derivativesShares pyrimidine groupDifferent core structure affecting biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives reported in EPO Patent Application 2023/39 , which focus on pyrido-pyrimidinone-based molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents on Piperidine Heterocyclic Moieties Key Features
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one Piperidine + propanone (2,6-Dimethylpyrimidin-4-yl)oxy Pyrimidine (monocyclic) Ether linkage enhances metabolic stability; dimethylpyrimidine aids binding
7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone + piperidine (Dimethylamino)methyl Pyrazolo-pyrazine (bicyclic) + pyrido-pyrimidinone Charged dimethylamino group improves solubility; fused rings enhance target selectivity
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone + piperidine (Pyrrolidin-1-ylmethyl) Pyrazolo-pyrazine (bicyclic) + pyrido-pyrimidinone Pyrrolidine substituent increases lipophilicity; may enhance blood-brain barrier penetration
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(piperidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone + piperidine (Piperidin-1-ylmethyl) Pyrazolo-pyrazine (bicyclic) + pyrido-pyrimidinone Bulky piperidine substituent may reduce off-target interactions

Key Observations:

The ether linkage in the target compound (vs. methylene-linked amines in the derivatives) may confer greater hydrolytic stability .

Substituent Effects: The 2,6-dimethylpyrimidine group in the target compound offers a planar aromatic system for π-π stacking, whereas the pyrazolo-pyrazine moieties in the patent compounds provide additional hydrogen-bonding sites . Charged substituents (e.g., dimethylamino, pyrrolidinyl) in the patent compounds enhance aqueous solubility but may increase metabolic liability compared to the neutral ether-linked pyrimidine in the target compound.

Pharmacokinetic Implications: The propan-1-one terminal group in the target compound likely improves membrane permeability due to its hydrophobic nature, whereas the pyrido-pyrimidinone derivatives prioritize target engagement through extended aromatic systems .

Research Findings and Limitations

  • Gaps in Literature : Quantitative comparisons (e.g., IC₅₀ values, solubility) are absent in publicly available sources, necessitating further experimental validation.

Q & A

Q. Why might enzymatic IC₅₀ values differ between recombinant and cellular assays?

  • Contributing Factors :
  • Cellular permeability issues (e.g., efflux pumps reducing intracellular concentration) .
  • Post-translational modifications in cell-based systems altering target conformation.
  • Mitigation : Use prodrug strategies (e.g., esterification of the ketone) to enhance uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.